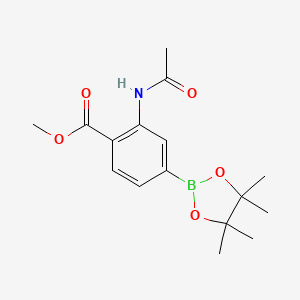

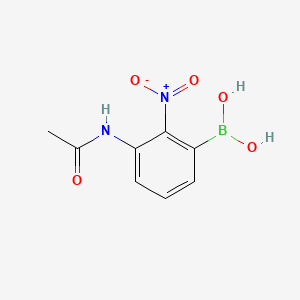

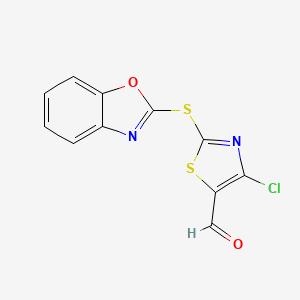

4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde is an important chemical compound in the field of pharmaceuticals, biochemistry, and agriculture. It is used in the synthesis of a variety of drugs, as well as in the production of pesticides and herbicides. It is also used in the production of various polymers, dyes, and other materials. This compound is an important intermediate in the synthesis of many different compounds and is used in various laboratory experiments. It is also used in the production of various pharmaceuticals and other drugs.

Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives : A key application of 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde involves its role in synthesizing a variety of novel derivatives. For instance, its reaction with nucleophilic reagents like hydrazine hydrate, phenyl hydrazine, urea, thiourea, and others in ethanol under reflux conditions leads to the formation of new polysubstituted thiazolo[4,5-c]pyrazole, thiazolo[4,5-d]-pyrimidine, thiazolo[4,5-b]-pyridine derivatives, and more. These derivatives exhibit diverse chemical structures, confirmed through spectroscopic methods such as IR, NMR, and mass spectral analysis (E. A. E. Rady, 2008).

Formation of Thiolesters : Another significant application is in the oxidative formation of thiolesters, resembling the action of the pyruvate dehydrogenase complex. Through the catalytic action of certain thiazolium salts, this compound aids in producing S-octyl thiobenzoates from reactions involving benzaldehydes and azobenzene under specific conditions. This process demonstrates a novel approach to thiolester formation, highlighting the compound's utility in mimicking enzymatic functions (Y. Kageyama & S. Murata, 2005).

Anticancer Properties : Research into the anticancer properties of derivatives formed from this compound has shown promising results. Specifically, derivatives synthesized from this compound have exhibited significant activity against melanoma and breast cancer cell lines, underscoring its potential in the development of novel anticancer agents (Y. Ostapiuk, V. Matiychuk, M. Obushak, 2015).

Chemical Synthesis and Organic Chemistry : The compound also finds applications in broader organic synthesis processes. For example, its involvement in three-component oxidative annulation reactions under transition-metal-free conditions to synthesize 2-arylbenzothiazoles demonstrates its versatility. Such reactions, utilizing aromatic amines, benzaldehydes, and elemental sulfur, offer a route to complex molecules with wide functional group tolerance, showcasing the compound's importance in facilitating efficient synthetic methodologies (Xingzong Che et al., 2017).

Propiedades

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-4-chloro-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClN2O2S2/c12-9-8(5-15)17-11(14-9)18-10-13-6-3-1-2-4-7(6)16-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZBFIQOZBGWID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SC3=NC(=C(S3)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661672 |

Source

|

| Record name | 2-[(1,3-Benzoxazol-2-yl)sulfanyl]-4-chloro-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914348-74-6 |

Source

|

| Record name | 2-[(1,3-Benzoxazol-2-yl)sulfanyl]-4-chloro-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)